An In-depth Technical Guide to P-Hydroxybenzaldehyde-¹³C₆: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to P-Hydroxybenzaldehyde-¹³C₆: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of P-Hydroxybenzaldehyde-¹³C₆, a stable isotope-labeled compound crucial for a range of research applications, from metabolic flux analysis to mechanistic studies of neurological pathways.
Chemical Properties and Structure
P-Hydroxybenzaldehyde-¹³C₆ is a derivative of p-hydroxybenzaldehyde where the six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C. This isotopic labeling makes it an invaluable tracer in mass spectrometry-based studies.
Structural Information
| Parameter | Value |
| IUPAC Name | 4-Hydroxybenzaldehyde-(phenyl-¹³C₆) |
| Synonyms | p-Hydroxybenzaldehyde-¹³C₆, 4-Formylphenol-¹³C₆ |
| Molecular Formula | ¹³C₆H₆O₂ |
| Molecular Weight | 128.08 g/mol |
| CAS Number | 201595-48-4 |
| Canonical SMILES | O=Cc1cc(O)ccc1 |
| InChI Key | RGHHSNMVTDWUBI-QZIOHSJZSA-N |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [2] |
| Storage Temperature | 2-8 °C, Protect from light | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of P-Hydroxybenzaldehyde-¹³C₆ are outlined below. These protocols are based on established methods for the unlabeled compound and adapted for its isotopically labeled counterpart.
Synthesis of P-Hydroxybenzaldehyde-¹³C₆
The synthesis of P-Hydroxybenzaldehyde-¹³C₆ can be adapted from established methods for unlabeled p-hydroxybenzaldehyde, starting from ¹³C₆-labeled phenol. One common approach is the Reimer-Tiemann reaction.
Protocol: Reimer-Tiemann Reaction for ¹³C₆-labeled p-Hydroxybenzaldehyde
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve ¹³C₆-phenol in an aqueous solution of a strong base (e.g., sodium hydroxide).
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Addition of Chloroform: While stirring vigorously, add chloroform dropwise to the solution at a controlled temperature, typically around 60-70 °C. The reaction is exothermic and should be cooled if necessary.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude P-Hydroxybenzaldehyde-¹³C₆.
Purification
Purification of the crude product is essential to achieve the high purity required for research applications. Recrystallization and column chromatography are common methods.
Protocol: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., water, or a mixture of ethyl acetate and hexanes).
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Dissolution: Dissolve the crude P-Hydroxybenzaldehyde-¹³C₆ in a minimal amount of the hot solvent.
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Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol: Column Chromatography
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Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
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Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
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Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified P-Hydroxybenzaldehyde-¹³C₆.
Characterization
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified P-Hydroxybenzaldehyde-¹³C₆ in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
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¹H NMR Analysis: Acquire the ¹H NMR spectrum. The spectrum of the unlabeled compound typically shows signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. In the ¹³C₆-labeled compound, the aromatic proton signals will show complex coupling patterns due to the ¹³C-¹H coupling.
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¹³C NMR Analysis: Acquire the ¹³C NMR spectrum. This will show enhanced signals for the six carbon atoms of the benzene ring, confirming the isotopic labeling.
Protocol: Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.
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Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Mass Analysis: Analyze the sample to determine the mass-to-charge ratio (m/z) of the molecular ion. For P-Hydroxybenzaldehyde-¹³C₆, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound.
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling
Unlabeled p-hydroxybenzaldehyde has been shown to have an antagonistic effect on the α1β2γ2S subtype of the GABAA receptor at high concentrations[3]. This suggests a potential role in modulating inhibitory neurotransmission. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of signal transmission.
Caption: GABAA Receptor Signaling Pathway and the Antagonistic Effect of p-Hydroxybenzaldehyde.
Experimental Workflow: Metabolic Flux Analysis
P-Hydroxybenzaldehyde-¹³C₆ is a valuable tool for metabolic flux analysis, allowing researchers to trace the metabolic fate of the benzaldehyde ring in various biological systems. A typical workflow for such an experiment is depicted below.
Caption: A typical experimental workflow for metabolic flux analysis using P-Hydroxybenzaldehyde-¹³C₆.
Applications in Research
P-Hydroxybenzaldehyde-¹³C₆ is a versatile tool with numerous applications in scientific research:
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Metabolic Pathway Tracing: Used to elucidate the metabolic fate of the p-hydroxybenzoyl group in various organisms, including its incorporation into other molecules.
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Enzyme Mechanism Studies: Serves as a substrate to study the kinetics and mechanisms of enzymes involved in benzaldehyde metabolism.
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Drug Metabolism and Pharmacokinetics (DMPK): Can be incorporated into drug candidates to study their metabolic pathways and clearance mechanisms.
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Environmental Fate Studies: Employed to track the degradation and transformation of aromatic pollutants in the environment.
This guide provides a foundational understanding of P-Hydroxybenzaldehyde-¹³C₆ for researchers and professionals. The detailed protocols and workflow diagrams serve as a practical resource for designing and executing experiments utilizing this powerful isotopic tracer.
